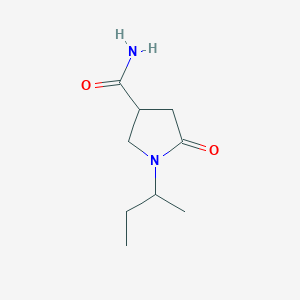

1-(Butan-2-yl)-5-oxopyrrolidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(Butan-2-yl)-5-oxopyrrolidine-3-carboxamide” is a pyrrolidine derivative. Pyrrolidine is a cyclic amine, and its derivatives are often biologically active and found in many natural products and pharmaceuticals . The “butan-2-yl” group is a butyl group attached at the second carbon .

Molecular Structure Analysis

The molecular structure of this compound would include a five-membered pyrrolidine ring with a carbonyl (C=O) at the 5-position and a butan-2-yl group attached at the 1-position. The “carboxamide” group indicates a carbonyl (C=O) and an amine (NH2) group attached to the same carbon .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrrolidines and amides are known to participate in a variety of chemical reactions. For example, the amide group can undergo hydrolysis in acidic or basic conditions to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

One-Pot Synthesis : Zeng et al. (2013) developed a one-pot base-mediated synthesis of 5-oxopyrrolidine-2-carboxamides, which includes 1-(Butan-2-yl)-5-oxopyrrolidine-3-carboxamide. This method involves a tandem Ugi condensation and intramolecular substitution at room temperature, providing a streamlined approach for creating these compounds (Zeng, Wang, Wu, & Ding, 2013).

Solution-Phase Combinatorial Synthesis : Malavašič et al. (2007) investigated the solution-phase combinatorial synthesis of 4-acylamino-5-oxopyrrolidine-2-carboxamides, a category that includes this compound. This research provides insights into efficient synthesis methods for these compounds (Malavašič et al., 2007).

Biological Activity and Pharmacological Applications

Antioxidant Activity : Tumosienė et al. (2019) synthesized various derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, closely related to this compound, and evaluated their antioxidant activities. They found that several compounds demonstrated potent antioxidant properties, exceeding even that of ascorbic acid (Tumosienė et al., 2019).

Potential Antipsychotic Agents : Norman et al. (1996) evaluated heterocyclic carboxamides, a category including this compound, as potential antipsychotic agents. These compounds were assessed for their binding to dopamine and serotonin receptors and their ability to antagonize certain behavioral responses in mice (Norman, Navas, Thompson, & Rigdon, 1996).

Antimicrobial Activity : In 2020, a study focused on synthesizing derivatives of pyrrole, including structures akin to this compound, for potential antimicrobial applications. These compounds demonstrated significant anti-staphylococcus activity, highlighting their potential in addressing microbial resistance (Biointerface Research in Applied Chemistry, 2020).

Structural and Conformational Studies

- Crystal Structure Analysis : Banerjee et al. (2002) conducted a study on the crystal structure and molecular conformation of a solvated compound closely related to this compound. This research aids in understanding the structural aspects of these compounds, which is crucial for their potential application in drug design (Banerjee, Mukherjee, Goswami, De, & Helliwell, 2002).

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-butan-2-yl-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-3-6(2)11-5-7(9(10)13)4-8(11)12/h6-7H,3-5H2,1-2H3,(H2,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKCWODOYZKEOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CC(CC1=O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Fluorobenzyl)thio]acetohydrazide](/img/structure/B1318481.png)